Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl-
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Overview
Description
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-propyl-, also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane, is a chemical compound with the molecular formula C₇H₂₂O₂Si₃ and a molecular weight of 222.5049 g/mol . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,5,5,5-heptamethyltrisiloxane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum complex catalyst . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1,1,3,5,5,5-heptamethyltrisiloxane involves large-scale hydrosilylation processes. These processes are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity 1,1,1,3,5,5,5-heptamethyltrisiloxane .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of silanol groups.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of silane groups.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction typically occurs under mild conditions.
Reduction: Common reagents include lithium aluminum hydride and other reducing agents. The reaction usually requires anhydrous conditions.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkyl or aryl-substituted siloxanes.
Scientific Research Applications
1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of cosmetics, agricultural adjuvants, and performance enhancers
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-heptamethyltrisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a hydrosilylation agent, facilitating the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This process is catalyzed by platinum complexes, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- Octamethyltrisiloxane
- Hexamethyldisiloxane
- Poly(dimethylsiloxane)
Uniqueness
1,1,1,3,5,5,5-heptamethyltrisiloxane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity in hydrosilylation reactions and greater stability under various reaction conditions .
Properties
CAS No. |
29054-80-6 |
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Molecular Formula |
C10H28O2Si3 |
Molecular Weight |
264.58 g/mol |
IUPAC Name |
trimethyl-(methyl-propyl-trimethylsilyloxysilyl)oxysilane |
InChI |
InChI=1S/C10H28O2Si3/c1-9-10-15(8,11-13(2,3)4)12-14(5,6)7/h9-10H2,1-8H3 |
InChI Key |
PGRZLADNCDNGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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